4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Catalog No.
S669023
CAS No.
117844-98-1
M.F
C12H14N2O2S
M. Wt
250.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-ami...

CAS Number

117844-98-1

Product Name

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

IUPAC Name

4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

InChI

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14)

InChI Key

DBRUGROLIZNWFM-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1) is an advanced 2-aminothiazole derivative engineered for high-performance medicinal chemistry and complex heterocyclic synthesis. Featuring a C5-methyl block and an electron-rich 2,4-dimethoxyphenyl moiety, this compound is primarily procured as a precursor for kinase inhibitors, anti-inflammatory agents, and targeted therapeutics. The strategic placement of the 5-methyl group fundamentally alters the molecule's electronic profile and steric bulk, while the 2-amino group serves as a versatile nucleophilic handle for amide coupling, urea formation, or further cyclization. It is selected over simpler thiazoles when downstream metabolic stability and strict regiocontrol during synthesis are non-negotiable requirements for industrial or laboratory workflows [1].

Research Fit

Scaffold Type
2-Aminothiazole with 2,4-dimethoxyphenyl and 5-methyl substitution
Functional Handle
Primary aromatic amine for acylation, alkylation, and further derivatization
Research Suitability
Supports SAR exploration, kinase inhibitor library synthesis, and control compound design

Substituting this compound with simpler analogs like 4-phenylthiazol-2-amine or 4-(2,4-dimethoxyphenyl)thiazol-2-amine frequently results in synthesis failures or severe metabolic liabilities in the final drug candidate. The unsubstituted C5 position in generic 2-aminothiazoles is highly reactive, leading to unwanted electrophilic aromatic substitutions during downstream functionalization of the 2-amino group. Furthermore, in biological systems, unblocked C5-thiazoles are notorious for undergoing cytochrome P450-mediated epoxidation, generating toxic reactive metabolites. The C5-methyl group in CAS 117844-98-1 explicitly prevents these side reactions, ensuring regioselective synthesis and significantly enhancing the metabolic half-life of the resulting derivatives, while the 2,4-dimethoxy substitution forces a non-planar conformation critical for fitting into specific target binding pockets [1].

Substitution Risk

Regioisomer Mismatch
2,4- vs. 3,4-dimethoxy substitution alters lipophilicity and may shift assay outcomes.
Potency Class Shift
Trimethoxy analogs exhibit higher antiproliferative potency; 2,4-dimethoxy may not replicate those effects.
Core Scaffold Variance
Unsubstituted aminothiazole lacks the electronic and steric properties required for target engagement.

Prevention of CYP-Mediated Reactive Metabolite Formation via C5-Methylation

The presence of the 5-methyl group is a well-documented structural intervention to prevent the bioactivation of 2-aminothiazoles. Unblocked analogs undergo rapid CYP2C9/CYP3A4-mediated epoxidation at the C4-C5 double bond (energy barrier ~13.6 kcal/mol), leading to toxic reactive metabolites. By introducing a methyl group at the C5 position, the oxidation pathway is sterically and electronically redirected away from the thiazole core toward the alkyl group, fundamentally abrogating the bioactivation liability. This modification not only eliminates the formation of covalent protein adducts but also significantly extends the microsomal half-life of the resulting therapeutic candidates compared to their unmethylated counterparts [1].

Evidence DimensionCYP-mediated epoxidation vulnerability at C4-C5
Target Compound DataC5-methyl blocked (epoxidation sterically and electronically hindered)
Comparator Or Baseline4-(2,4-Dimethoxyphenyl)thiazol-2-amine (Unblocked C5, high susceptibility to epoxidation, energy barrier ~13.6 kcal/mol)
Quantified DifferenceRedirection of metabolic pathway preventing toxic epoxide formation
ConditionsIn silico and in vitro human liver microsome (CYP2C9/CYP3A4) models

Procuring the C5-methylated building block is essential for avoiding late-stage toxicology failures caused by reactive metabolite formation in drug discovery programs.

Lipophilicity Comparison
Cross-study comparable
Target LogP 2.72–3.30 vs. 3,4-isomer (qualitative lower)
Supports isomer-dependent permeability and solubility screening.
Data from in silico; cross-study comparison required.

Regioselectivity in Downstream Electrophilic Functionalization

During the synthesis of complex multi-ring systems or functionalized amides, the 2-amino group must often be reacted with electrophiles (e.g., acid chlorides, isocyanates). In unblocked 2-aminothiazoles, the electron-rich nature of the ring makes the C5 position highly susceptible to competitive electrophilic aromatic substitution, leading to complex product mixtures and reduced yields of the desired N-functionalized product. The incorporation of the 5-methyl group in CAS 117844-98-1 completely blocks this side reaction, ensuring >95% regioselectivity for N-functionalization. This eliminates the need for complex protection-deprotection strategies or difficult chromatographic separations, directly improving overall process yield and scalability [1].

Evidence DimensionRegioselectivity during N-acylation/alkylation
Target Compound Data>95% regioselective for 2-amino functionalization due to C5 structural block
Comparator Or Baseline4-(2,4-Dimethoxyphenyl)thiazol-2-amine (Significant competitive C5-substitution)
Quantified DifferenceElimination of C5-side products, maximizing N-functionalization yield
ConditionsStandard electrophilic addition conditions (e.g., acid chlorides in DCM/TEA)

Using the C5-blocked precursor streamlines synthetic workflows by preventing side reactions, reducing purification costs, and increasing overall yield in process chemistry.

Purity Benchmark
Direct comparison
NLT 98% (MolCore)
Vendor selection impacts synthetic reproducibility.
Ranges 95–98+%; verify specification before ordering.

Steric Tuning and Solubility Enhancement via 2,4-Dimethoxy Substitution

The 2,4-dimethoxyphenyl moiety provides specific physicochemical advantages over mono-substituted or unsubstituted phenyl rings. The ortho-methoxy group induces a steric clash with the thiazole ring, forcing a twisted, non-planar conformation. This specific dihedral angle is frequently required to optimally occupy the hinge region of target kinases while minimizing off-target binding. Furthermore, the dual methoxy groups act as hydrogen bond acceptors and significantly decrease the crystal lattice energy compared to flat, unsubstituted 4-phenylthiazoles, thereby improving the thermodynamic solubility of the resulting API candidates in aqueous media [1].

Evidence DimensionAryl-thiazole coplanarity and aqueous solubility potential
Target Compound DataTwisted conformation with dual H-bond acceptors enhancing solubility
Comparator Or Baseline4-Phenyl-5-methylthiazol-2-amine (Highly planar, prone to π-π stacking and poor aqueous solubility)
Quantified DifferenceDisruption of planarity leading to improved target fit and reduced lattice energy
ConditionsPhysicochemical profiling and kinase active site modeling

The 2,4-dimethoxy substitution provides the necessary 3D geometry and solubility profile required for developing bioavailable, highly selective therapeutic agents.

SAR Context
Class-level inference
Reported trimethoxy IC50 0.36–0.86 μM; target moderate activity
Class-level potency trend may guide SAR design.
No direct comparative data; verify in-house.
Thermal & Density
Class-level inference
Bp 387.6 °C vs. 216 °C (unsubstituted)
Supports high-temperature reaction compatibility.
Predicted values; confirm experimentally.

Kinase Inhibitor Library Synthesis

The specific twisted geometry induced by the 2,4-dimethoxy group, combined with the metabolic stability of the C5-methyl, makes this compound an ideal starting material for synthesizing libraries of cyclin-dependent kinase (CDK) or phosphoinositide 3-kinase (PI3K) inhibitors[1].

Development of Metabolically Stable Anti-Inflammatory Agents

As a bioisostere for traditional NSAID scaffolds, the C5-blocked thiazole core prevents the formation of toxic reactive metabolites, making it the preferred precursor for next-generation, liver-safe anti-inflammatory drugs [2].

Scalable Production of Complex Heterocycles

In process chemistry, the C5-methyl group ensures strict regiocontrol during the functionalization of the 2-amino group, allowing for the high-yield, scalable synthesis of imidazo[2,1-b]thiazoles and other fused bicyclic systems without the need for extensive chromatographic purification [3].

Development of CNS-Penetrant Therapeutics

The specific lipophilicity profile and structural stability provided by the substituted thiazole core improve blood-brain barrier (BBB) permeability, making this scaffold highly suitable for designing neuroprotective agents or prion disease therapeutics [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Aminothiazole scaffold with 2,4-dimethoxy substitution
Derivative potency and selectivity screening
Isomer lipophilicity reference standard
Reported logP range and regioisomeric identity
Chromatographic retention and solubility comparison
Antiproliferative assay development
Moderate baseline activity for mechanistic studies
Cell viability endpoint without overwhelming cytotoxicity
5‑substituted thiazole intermediate
5‑methyl and 2‑amino functionalization sites
Reaction condition compatibility and yield

XLogP3

2.6

Wikipedia

4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

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